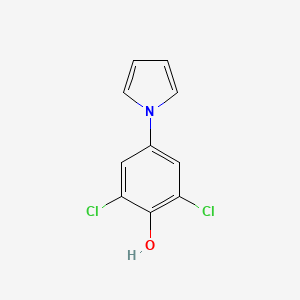
2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol
Übersicht
Beschreibung
2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol is a chemical compound with the molecular formula C10H7Cl2NO . It is a part of the heterocyclic compounds family, which are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol contains a total of 22 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic hydroxyl, and 1 Pyrrole .Physical And Chemical Properties Analysis
2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol has a molecular weight of 228.077 . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Pyrrole and its fused derivatives, which include 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol, have gained attention as potent anticancer agents . They exhibit their cytotoxic activities through several mechanisms, such as acting as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .
Antibacterial Activity
The derivatives of pyrrole show in vitro antibacterial activity . This makes 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol a potential candidate for the development of new antibacterial drugs.
Antiproliferative Activity
Pyrrole derivatives have been reported to exhibit antiproliferative activity in HL60 cells . This suggests that 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol could be used in research related to cell proliferation and cancer treatment.
Cyclase Inhibitors
Pyrrole derivatives have been reported as cyclase inhibitors . This means that 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol could potentially be used in research related to signal transduction and cellular communication.
Ras Farnesyltransferase Inhibitors
Aryl pyrroles have been reported as potent inhibitors of Ras farnesyltransferase . This suggests that 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol could be used in research related to the Ras signaling pathway and cancer treatment.
Bioactivity of Polysubstituted Pyrrole Derivatives
The compound 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol can be used in the synthesis of polysubstituted pyrrole derivatives . These derivatives have been found to exhibit various types of bioactivity, which makes them valuable in different areas of biomedical research.
Wirkmechanismus
Target of Action
Compounds containing the imidazole moiety, which is similar to the pyrrole ring in the given compound, have been known to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that the pyrrole ring, a key structural component of this compound, plays a crucial role in its biological activity . The pyrrole ring is a part of many biologically active compounds and drugs, suggesting that it may interact with biological targets in a similar manner .
Biochemical Pathways
Given the broad range of biological activities associated with compounds containing a pyrrole ring, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound in water and other polar solvents, which is a characteristic of compounds containing a pyrrole ring, can influence its bioavailability .
Result of Action
Compounds containing a pyrrole ring have been associated with a broad range of biological activities, suggesting that this compound may have similar effects .
Action Environment
The solubility of a compound in water and other polar solvents, which is a characteristic of compounds containing a pyrrole ring, can influence its stability and efficacy .
Eigenschaften
IUPAC Name |
2,6-dichloro-4-pyrrol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-8-5-7(6-9(12)10(8)14)13-3-1-2-4-13/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGPIOYSRAYBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C(=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



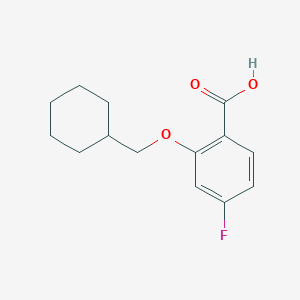

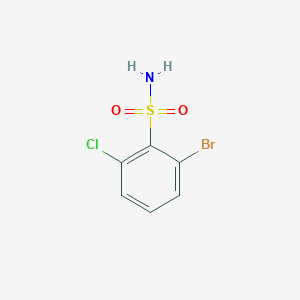
![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)
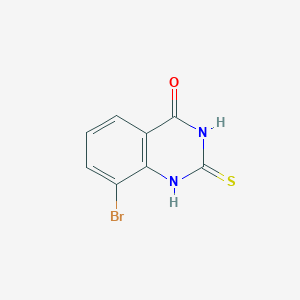

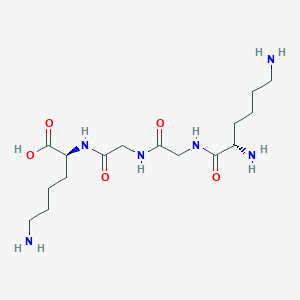


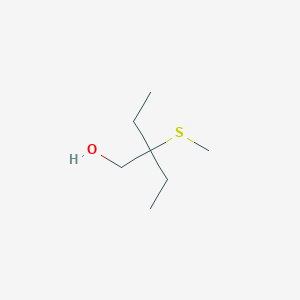
![(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid](/img/structure/B1449051.png)
![(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1449052.png)
![Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate](/img/structure/B1449054.png)
